N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
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Overview
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 4 and 7 can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Sulfonylation: The piperidine-1-sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base like triethylamine.
Amidation: The final step involves the coupling of the benzothiazole derivative with 4-aminobenzamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or inhibitor in biochemical assays and studies.
Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Use in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide would depend on its specific biological target and application. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through binding interactions like hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, 2-mercaptobenzothiazole, and 2-(4-morpholinyl)benzothiazole.
Sulfonyl Derivatives: Compounds like sulfonylureas, sulfonamides, and sulfonyl chlorides.
Uniqueness
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the benzothiazole core, methoxy groups, and piperidine-1-sulfonyl moiety can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-28-16-10-11-17(29-2)19-18(16)22-21(30-19)23-20(25)14-6-8-15(9-7-14)31(26,27)24-12-4-3-5-13-24/h6-11H,3-5,12-13H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNVYMPGRRNSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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